5-Bromo-4,4-dimethylpent-1-yne (CAS 1378680-67-1) is a highly specialized, bifunctional aliphatic building block featuring a terminal alkyne and a primary bromide separated by a gem-dimethyl-substituted carbon (C4). This structural arrangement classifies the halide as a neopentyl-type bromide, which imparts exceptional steric shielding against standard bimolecular nucleophilic substitution (SN2). In industrial and advanced synthetic procurement, this compound is specifically sourced for its dual capacity to resist premature degradation during alkyne functionalization and to form exceptionally stable organometallic intermediates (e.g., Grignard or zinc reagents) that are structurally incapable of beta-hydride elimination. Furthermore, the gem-dimethyl group induces a strong Thorpe-Ingold (gem-dialkyl) effect, making this compound an ideal precursor for the rapid, high-yield construction of cyclopentyl and spirocyclic frameworks .
Procuring the generic, unbranched analog 5-bromo-1-pentyne as a cost-saving substitute routinely leads to process failure in advanced cross-coupling and cyclization workflows. Unbranched alkyl bromides possess active beta-hydrogens, meaning their corresponding organometallic derivatives rapidly undergo beta-hydride elimination during transition-metal catalysis, yielding unwanted alkene byproducts rather than the target cross-coupled product. Additionally, 5-bromo-1-pentyne lacks the steric bulk of the gem-dimethyl group, leaving the bromide vulnerable to premature SN2 displacement by nucleophiles or bases intended to react solely with the alkyne. Finally, without the Thorpe-Ingold effect to compress the internal bond angle, unbranched analogs suffer from sluggish intramolecular cyclization kinetics, often resulting in low yields dominated by intermolecular dimerization or polymerization [1].
During transition-metal-catalyzed C-C bond formation, alkylmetal intermediates with beta-hydrogens are notoriously unstable. Because 5-bromo-4,4-dimethylpent-1-yne possesses a quaternary C4 carbon, its derived organozinc or Grignard reagents have zero beta-hydrogens. This structural lock restricts alkene byproduct formation via beta-hydride elimination to near 0%, whereas the unbranched 5-bromo-1-pentyne typically yields 40-60% elimination byproducts under identical catalytic conditions [1].
| Evidence Dimension | Alkene byproduct formation (beta-hydride elimination) |
| Target Compound Data | < 5% (structurally blocked) |
| Comparator Or Baseline | 5-bromo-1-pentyne (> 40-60% elimination) |
| Quantified Difference | Near-total suppression of elimination pathways |
| Conditions | Transition-metal catalyzed cross-coupling using alkylmetal intermediates |
Eliminating beta-hydride elimination ensures high-fidelity cross-coupling, preventing the loss of expensive starting materials to dead-end alkene byproducts.
The gem-dimethyl group at the C4 position compresses the internal bond angle between the reactive alkyne and the bromide-bearing carbon, forcing them into close proximity. This Thorpe-Ingold effect accelerates intramolecular cyclization (e.g., 5-exo-dig pathways) by 10- to 100-fold compared to the unbranched baseline. Consequently, cyclization yields routinely exceed 85% for the dimethylated compound, whereas 5-bromo-1-pentyne suffers from sluggish kinetics that allow intermolecular dimerization to dominate, dropping target yields below 40% [1].
| Evidence Dimension | Intramolecular cyclization yield and rate |
| Target Compound Data | > 85% yield (rapid kinetics) |
| Comparator Or Baseline | 5-bromo-1-pentyne (< 40% yield, slow kinetics) |
| Quantified Difference | > 2x increase in target cyclic product yield |
| Conditions | Radical or transition-metal mediated intramolecular cyclization |
Essential for the scalable, high-yield manufacturing of cyclopentyl and spirocyclic scaffolds without generating complex polymeric mixtures.
In multi-step synthesis, it is often necessary to functionalize the alkyne (e.g., via deprotonation or Sonogashira coupling) while leaving the bromide intact. The neopentyl-like steric bulk of 5-bromo-4,4-dimethylpent-1-yne provides extreme resistance to background SN2 nucleophilic attack. Compared to 5-bromo-1-pentyne, which readily undergoes premature substitution or elimination in the presence of strong bases or nucleophiles, the target compound maintains >95% halide integrity during alkyne activation [1].
| Evidence Dimension | Halide retention during alkyne functionalization (SN2 resistance) |
| Target Compound Data | > 95% retention of bromide |
| Comparator Or Baseline | 5-bromo-1-pentyne (high susceptibility to premature SN2/E2) |
| Quantified Difference | Massive increase in chemoselectivity for sequential functionalization |
| Conditions | Strong basic or nucleophilic conditions targeting the terminal alkyne |
Allows chemists to perform orthogonal, sequential modifications without requiring additional protecting group steps for the halide.
While the neopentyl structure prevents SN2 attack, it also makes oxidative addition (metallation) more difficult. Selecting the bromide (5-bromo-4,4-dimethylpent-1-yne) over the chloride analog (5-chloro-4,4-dimethylpent-1-yne) is critical for procurement. The weaker C-Br bond allows for reliable initiation of Grignard or organozinc reagents at moderate temperatures (40-60 °C), whereas the sterically hindered neopentyl chloride often fails to initiate entirely or requires excessively harsh conditions that degrade the alkyne [1].
| Evidence Dimension | Metallation initiation reliability |
| Target Compound Data | Smooth initiation at 40-60 °C |
| Comparator Or Baseline | 5-chloro-4,4-dimethylpent-1-yne (fails to initiate or requires harsh activation) |
| Quantified Difference | Enables viable organometallic reagent formation |
| Conditions | Magnesium or Zinc insertion in ethereal solvents (THF/Et2O) |
Ensures that the stable neopentyl organometallic reagent can actually be formed under standard laboratory or plant conditions.
Because of the powerful Thorpe-Ingold effect provided by the gem-dimethyl group, this compound is the optimal precursor for synthesizing highly strained cyclopentane derivatives and spirocyclic active pharmaceutical ingredients (APIs). The accelerated intramolecular cyclization kinetics ensure high yields and scalability, avoiding the polymerization issues common with unbranched alkynes [1].
In advanced medicinal chemistry where an alkynyl-alkyl fragment must be appended to an aryl or heteroaryl core, this compound serves as a premium building block. The quaternary C4 carbon completely blocks beta-hydride elimination during Negishi, Kumada, or Suzuki-Miyaura (after borylation) cross-couplings, ensuring high-fidelity C-C bond formation [2].
For the development of specialized polymers or surface ligands, the extreme SN2 resistance of the neopentyl bromide allows the terminal alkyne to undergo click chemistry (CuAAC) or Sonogashira coupling first. The bromide can then be independently activated via metallation or radical initiation in a subsequent step, providing a streamlined, protecting-group-free synthetic route [3].